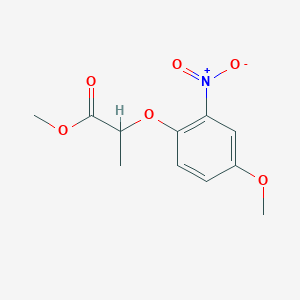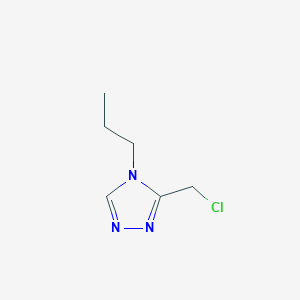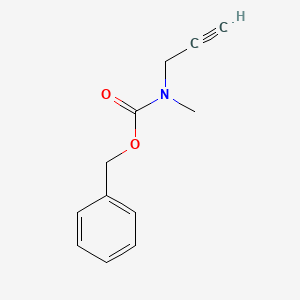
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate
Übersicht
Beschreibung
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a carbamate derivative, characterized by the presence of a benzyl group, a methyl group, and a prop-2-yn-1-yl group attached to the carbamate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate can be synthesized through several methods. One common approach involves the N-alkylation of benzyl carbamate with propargyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of benzyl methyl(prop-2-yn-1-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysis can also be employed to facilitate the reaction and improve the overall production rate .
Analyse Chemischer Reaktionen
Types of Reactions
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-yn-1-yl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl methyl(prop-2-yn-1-yl)carbamate derivatives with carbonyl functionalities, while reduction can produce benzyl methyl(prop-2-yn-1-yl)amine .
Wissenschaftliche Forschungsanwendungen
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate has a wide range of applications in scientific research:
Biology: The compound can be utilized in the study of enzyme inhibition and protein modification.
Industry: This compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which benzyl methyl(prop-2-yn-1-yl)carbamate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. Additionally, it may participate in covalent modification of proteins, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl prop-2-yn-1-ylcarbamate: Similar in structure but lacks the methyl group.
N-benzylprop-2-yn-1-amine: Contains an amine group instead of a carbamate.
(9H-Fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate: A protected derivative used in peptide synthesis.
Uniqueness
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
benzyl N-methyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H13NO2/c1-3-9-13(2)12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 |
InChI-Schlüssel |
VJRRQNVVICWERU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)
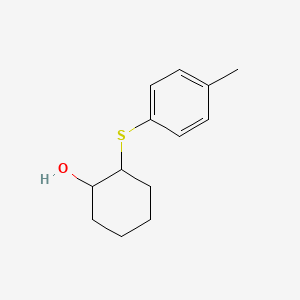
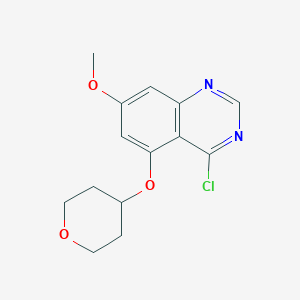
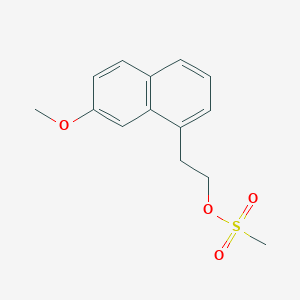
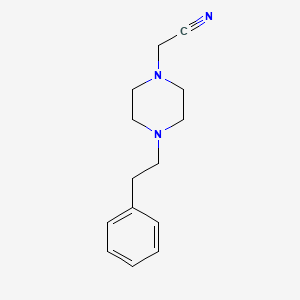
![(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol](/img/structure/B8475288.png)
![(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)
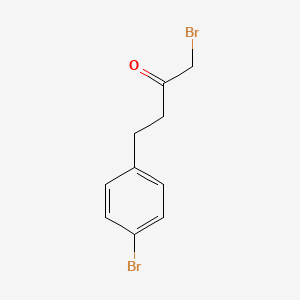
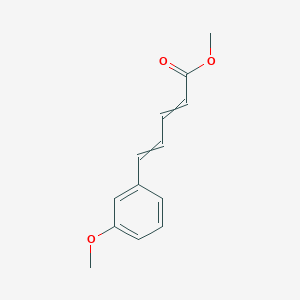
![ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B8475330.png)

![8-(4-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B8475360.png)
